molecular formula C13H12BrN B1625515 2-Benzyl-4-bromoaniline CAS No. 86233-09-2

2-Benzyl-4-bromoaniline

Cat. No. B1625515
CAS RN: 86233-09-2
M. Wt: 262.14 g/mol
InChI Key: ZIADYBWNQHGRTB-UHFFFAOYSA-N
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Description

2-Benzyl-4-bromoaniline is an organic compound that belongs to the class of aromatic amines. It is used in the synthesis of various organic compounds and has potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-Benzyl-4-bromoaniline is not fully understood. However, it is believed that the compound exerts its biological activity by interacting with specific molecular targets in the body. For example, some studies have shown that 2-Benzyl-4-bromoaniline can inhibit the activity of certain enzymes such as proteases and kinases, which play a crucial role in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Benzyl-4-bromoaniline have been studied in various experimental models. Some studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. Additionally, 2-Benzyl-4-bromoaniline has been shown to exhibit antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Benzyl-4-bromoaniline in lab experiments is its relatively simple synthesis method. Additionally, the compound exhibits a broad range of biological activities, making it a versatile starting material for the synthesis of various organic compounds. However, one of the limitations of using 2-Benzyl-4-bromoaniline is its potential toxicity, which may limit its use in certain experimental models.

Future Directions

There are several future directions for the research on 2-Benzyl-4-bromoaniline. One of the potential areas of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the mechanism of action of the compound and to identify its molecular targets in the body. Furthermore, the compound has potential applications in the development of new drugs for the treatment of various diseases, and further research is needed to explore these possibilities.
Conclusion:
In conclusion, 2-Benzyl-4-bromoaniline is an organic compound that has potential applications in the field of medicinal chemistry. The compound can be synthesized through a relatively simple method and exhibits a broad range of biological activities. Further research is needed to fully understand the mechanism of action of the compound and to identify its potential applications in the development of new drugs.

Scientific Research Applications

2-Benzyl-4-bromoaniline has been used in various scientific research applications. It has been used as a starting material in the synthesis of various organic compounds such as benzimidazoles, benzoxazoles, and benzothiazoles. These compounds have potential applications in the field of medicinal chemistry as they exhibit various biological activities such as antitumor, antimicrobial, and anti-inflammatory activities.

properties

IUPAC Name

2-benzyl-4-bromoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h1-7,9H,8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIADYBWNQHGRTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50517779
Record name 2-Benzyl-4-bromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-4-bromoaniline

CAS RN

86233-09-2
Record name 2-Benzyl-4-bromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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